2,4-Dichloro-1-(phenylmethoxy)benzene
Overview
Description
2,4-Dichloro-1-(phenylmethoxy)benzene, also known as 1-(benzyloxy)-2,4-dichlorobenzene, is an organic compound with the molecular formula C13H10Cl2O and a molecular weight of 253.13 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenylmethoxy group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-1-(phenylmethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-(phenylmethoxy)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions of the benzene ring .
Industrial production methods often involve large-scale chlorination processes where the reaction conditions, such as temperature and pressure, are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,4-Dichloro-1-(phenylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2,4-dichlorophenol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-1-(phenylmethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(phenylmethoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2,4-Dichloro-1-(phenylmethoxy)benzene can be compared with other similar compounds, such as:
1,4-Dichlorobenzene: This compound has two chlorine atoms at the 1 and 4 positions of the benzene ring. It is commonly used as a moth repellent and deodorant.
1,2-Dichlorobenzene: This compound has two chlorine atoms at the 1 and 2 positions of the benzene ring. It is used as a solvent and in the production of agrochemicals.
2,4-Dichlorophenol: This compound has two chlorine atoms at the 2 and 4 positions of the benzene ring and a hydroxyl group. .
The uniqueness of this compound lies in the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives.
Properties
IUPAC Name |
2,4-dichloro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXNWZVQHZSHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307328 | |
Record name | 1-(Benzyloxy)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-69-9 | |
Record name | 2,4-Dichloro-1-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19578-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 190733 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19578-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Benzyloxy)-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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